

Synthesis protocol for 1,3,4-Thiadiazole-2,5dithiol derivatives

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Compound of Interest

Compound Name: 1,3,4-Thiadiazole-2,5-dithiol

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An Application Note and Protocol for the Synthesis of **1,3,4-Thiadiazole-2,5-dithiol** and its Derivatives

Introduction

The 1,3,4-thiadiazole ring is a significant heterocyclic scaffold in medicinal and materials chemistry due to its wide range of biological activities and applications.[1][2][3][4] Derivatives of 1,3,4-thiadiazole-2,5-dithiol, in particular, are explored for their antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[5][6] This five-membered heterocyclic system, containing sulfur and nitrogen atoms, exhibits high nucleophilicity and can act as a metal-binding agent, making it useful in the development of sensors and corrosion inhibitors.[7][8]

This document provides detailed protocols for the synthesis of the parent **1,3,4-thiadiazole- 2,5-dithiol** molecule and several classes of its 2,5-disubstituted derivatives. The methodologies are compiled from various established synthetic routes, offering researchers and drug development professionals a comparative guide.

Synthesis of the 1,3,4-Thiadiazole-2,5-dithiol Core

The foundational molecule, 2,5-dimercapto-1,3,4-thiadiazole (DMTD), is commonly synthesized from the reaction of hydrazine with carbon disulfide in the presence of a base.



Protocol 1: Synthesis from Hydrazine and Carbon Disulfide

This protocol is adapted from methods utilizing a base-catalyzed cyclization reaction.[9][10]

Materials:

- Hydrazine hydrate (N₂H₄·H₂O)
- Carbon disulfide (CS₂)
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
- · Ethanol or Water
- Hydrochloric acid (HCl) or Sulfuric Acid (H2SO4) for neutralization

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve the base (e.g., potassium hydroxide, 0.1 mol) in ethanol (100 mL).[9]
- To this solution, add thiosemicarbazide (0.1 mol), which can be formed in situ from hydrazine, or add hydrazine hydrate directly. A typical molar ratio for the direct reaction is 1 part hydrazine hydrate to 2.2-2.4 parts carbon disulfide and 1.55-1.95 parts sodium hydroxide.[10]
- Cool the mixture in an ice bath and slowly add carbon disulfide (0.1 mol) with continuous stirring.[9] For scaled-up reactions, the addition of hydrazine hydrate is recommended to be performed under an inert gas atmosphere.[10]
- After the addition is complete, heat the mixture to reflux and maintain it for several hours (typically 8-24 hours).[1][9] The reaction progress can be monitored by TLC.
- After reflux, cool the reaction mixture to room temperature and concentrate it under reduced pressure.



- Carefully acidify the residue with a dilute acid solution (e.g., 10% HCl) to precipitate the product.[9] The neutralization step should be controlled to a temperature range of 10-60°C.
 [10]
- Filter the resulting pale-yellow precipitate, wash it with water, and dry it.
- Recrystallize the crude product from ethanol to obtain pure 1,3,4-thiadiazole-2,5-dithiol.[10]

Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives

The thiol groups of **1,3,4-thiadiazole-2,5-dithiol** are reactive and serve as handles for further functionalization, leading to a wide array of derivatives.

Protocol 2: S-Alkylation of 1,3,4-Thiadiazole-2,5-dithiol

This method involves the nucleophilic substitution reaction of the dithiol with various alkylating agents.

Materials:

- 1,3,4-Thiadiazole-2,5-dithiol
- Alkyl halide (e.g., ethyl bromoacetate, polyethylene glycol dihalide)
- Base (e.g., potassium carbonate, sodium hydroxide)
- Solvent (e.g., Dimethylformamide (DMF), Ethanol)

Procedure:

- Suspend 1,3,4-thiadiazole-2,5-dithiol (1 mmol) and a base (e.g., K₂CO₃, 2.2 mmol) in a suitable solvent like DMF.
- Add the alkylating agent (2.2 mmol) to the suspension.
- Stir the reaction mixture at room temperature or with gentle heating for a specified time (typically 2-12 hours) until the reaction is complete (monitored by TLC).



- Pour the reaction mixture into ice-cold water to precipitate the product.
- Filter the solid, wash it thoroughly with water, and dry it.
- Recrystallize the product from a suitable solvent (e.g., ethanol) to yield the pure 2,5-bis(alkylthio)-1,3,4-thiadiazole derivative.[1]

Protocol 3: Synthesis from Carboxylic Acids and Thiosemicarbazide

This approach is widely used for synthesizing 2-amino-5-aryl-1,3,4-thiadiazole derivatives.[2]

Materials:

- Substituted carboxylic acid (e.g., benzoic acid)
- Thiosemicarbazide
- Dehydrating agent (e.g., Phosphorus oxychloride (POCl₃), concentrated H₂SO₄)
- Potassium carbonate solution

Procedure:

- In a round-bottom flask, mix the carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol).
- Carefully add a dehydrating agent such as phosphorus oxychloride (15 mL).
- Heat the reaction mixture at 80-90°C for 1-2 hours.
- After cooling to room temperature, pour the mixture onto crushed ice.
- Neutralize the solution with a saturated potassium carbonate solution to precipitate the product.
- Filter the precipitate, wash with water, and dry.



Recrystallize the crude product from ethanol to obtain the desired 2-amino-5-aryl-1,3,4-thiadiazole.

Protocol 4: Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation of an amino-substituted 1,3,4-thiadiazole with an aldehyde or ketone.[1][6][11]

Materials:

- 2-Amino-5-substituted-1,3,4-thiadiazole
- Substituted benzaldehyde
- Ethanol
- Catalytic amount of acid (e.g., HCl, glacial acetic acid)

Procedure:

- Dissolve the 2-amino-1,3,4-thiadiazole derivative (1 mmol) in ethanol.
- Add the substituted benzaldehyde (1 mmol) to the solution.
- Add a few drops of a catalytic acid.
- Reflux the mixture for 4-8 hours.
- Cool the reaction mixture. The Schiff base product will often precipitate out of the solution.
- Filter the solid, wash with cold ethanol, and dry to obtain the pure product.[1][6]

Protocol 5: Synthesis from Acyl Hydrazines and Nitroalkanes

This modern approach utilizes elemental sulfur for a mild and modular synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.[12]

Materials:



- Acyl hydrazine (0.2 mmol)
- Primary nitroalkane (0.4 mmol)
- Elemental sulfur (S₈, 0.4 mmol)
- Sodium sulfide nonahydrate (Na₂S·9H₂O, 0.36 mmol)
- Dimethylformamide (DMF, 2 mL)
- 2 N HCl solution

Procedure:

- To a vial under a nitrogen atmosphere, add elemental sulfur, sodium sulfide nonahydrate, the acyl hydrazine, and DMF.
- Add the nitroalkane to the mixture.
- Stir the reaction at room temperature for approximately 24 hours, monitoring by TLC until the acyl hydrazine is consumed.[12]
- Upon completion, add 2 N HCl solution and stir for an additional 2 hours.
- Extract the product with a suitable organic solvent.
- Purify the crude residue by silica gel flash column chromatography to yield the desired 1,3,4-thiadiazole derivative.

Comparative Data of Synthesis Protocols

The following tables summarize quantitative data for the synthesis of various 1,3,4-thiadiazole derivatives, allowing for easy comparison of methodologies.

Table 1: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles

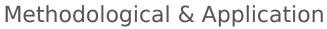


Route	Starting Materials	Key Reagents/C onditions	Reaction Time	Yield (%)	Reference
From Thiosemicarb azide	Carboxylic Acid, Thiosemicarb azide	POCl₃, H₂SO₄; Heat/Microwa ve	2-10 hours	60-95%	[2]
From Acylhydrazin es	Aryl Hydrazide, Aldehyde	Lawesson's Reagent, Toluene, Reflux	2-12 hours	75-97%	[2]
Microwave- Assisted	Varies	Microwave Irradiation	5-30 minutes	80-96%	[2]
From Nitroalkanes	Acyl hydrazine, Nitroalkane	S ₈ , Na ₂ S·9H ₂ O, DMF, Room Temp.	~24 hours	High	[12]
From Ethylbenzimi date	Ethylbenzimi date, Benzothiohyd razides	Et₃N, DMSO, Ambient Temp.	Not Specified	70-91%	[13]

Table 2: Synthesis of Specific 1,3,4-Thiadiazole Crown Ethers via S-Alkylation[7]

Dihalide Reactant	Product	Yield (%)	Melting Point (°C)
Triethylene glycol dichloride	Ligand III (C16H24N4O4S6)	58	95.3–97.4
Tetraethylene glycol dichloride	Ligand IV (C20H32N4O6S6)	40	90.6–93.7

Experimental Workflow Visualizations

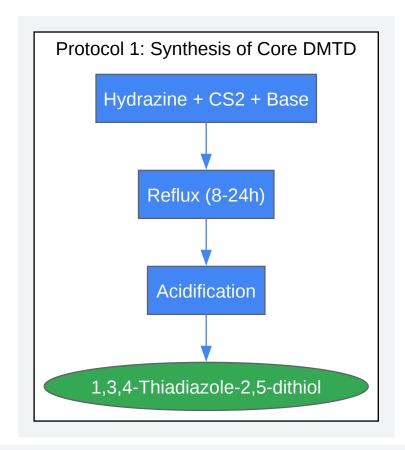


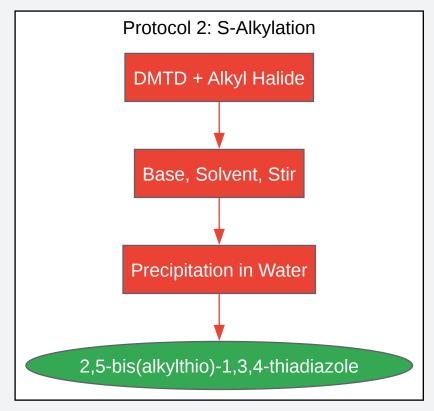




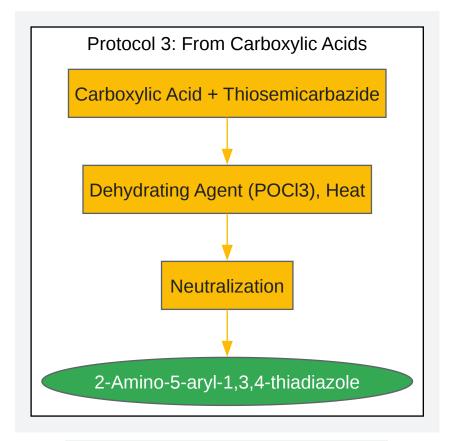
The following diagrams illustrate the general workflows for the synthesis protocols described above.

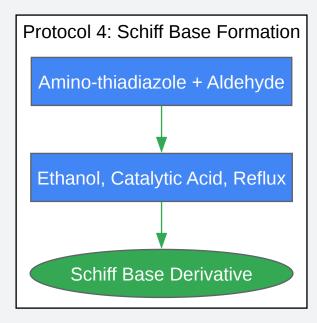












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